N-methyl-4-trifluoromethanesulfonylaniline
Description
N-methyl-4-trifluoromethanesulfonylaniline is an organic compound with the molecular formula C8H8F3NO2S and a molecular weight of 239.2 g/mol This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an aniline ring, which is further substituted with a methyl group
Properties
CAS No. |
1155128-92-9 |
|---|---|
Molecular Formula |
C8H8F3NO2S |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-6-2-4-7(5-3-6)15(13,14)8(9,10)11/h2-5,12H,1H3 |
InChI Key |
RCFMOAMDBYTOJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-trifluoromethanesulfonylaniline typically involves the reaction of 4-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base, followed by reduction of the nitro group to an amine and subsequent methylation . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Electronic Effects and Directing Influence
The -SO₂CF₃ group is highly electron-withdrawing, rendering the aromatic ring electron-deficient. This deactivation directs electrophilic substitution to the meta position relative to the sulfonyl group. The N-methylamine (-NHCH₃) group, though weakly activating compared to -NH₂, further modulates reactivity by donating electron density through resonance.
| Substituent | Electronic Effect | Directing Behavior |
|---|---|---|
| -SO₂CF₃ (para) | Strongly deactivating | Meta |
| -NHCH₃ (para to -SO₂CF₃) | Weakly activating | Ortho/para |
Key Insight : Competing directing effects result in preferential substitution at the meta position due to the dominance of the -SO₂CF₃ group .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient ring facilitates NAS under harsh conditions. For example:
-
Halogen Displacement : In the presence of a strong base (e.g., KOtBu), the para-sulfonyl group activates the ring for substitution at the meta position .
-
Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may occur at the meta position if a suitable leaving group (e.g., -OTf) is introduced .
Example Reaction :
Functionalization of the N-Methyl Group
The N-methylamine can undergo:
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the methyl group may oxidize to a carbonyl, forming a nitroso intermediate .
-
Demethylation : Rare under standard conditions but possible via acidic hydrolysis (e.g., HBr/AcOH) to yield 4-trifluoromethanesulfonylaniline .
Data Table :
| Reaction | Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 100°C | 4-(SO₂CF₃)-N-oxyaniline |
| Demethylation | 48% HBr, AcOH, reflux | 4-(SO₂CF₃)aniline |
Synthetic Utility
-
Triflation Reagent : Analogous to N-phenyl bis(triflyl)amide , the compound could transfer the -SO₂CF₃ group to nucleophiles (e.g., alcohols, amines) under basic conditions.
-
Cyclization Reactions : Participation in Friedel-Crafts or Ullmann-type couplings to form heterocycles .
Example Protocol :
-
Substrate : 4-Bromo-N-methylaniline
-
Triflation : AgOTf, CuCl₂, DMF, 80°C → N-methyl-4-(SO₂CF₃)aniline .
-
Suzuki Coupling : Pd(dba)₂, SPhos, Ar-B(OH)₂ → Meta-arylated product .
Stability and Handling
Scientific Research Applications
Organic Synthesis
Reagents and Catalysts
N-Methyl-4-trifluoromethanesulfonylaniline is utilized as a reagent in several organic reactions, including:
- Mannich Reactions : It facilitates the enantioselective synthesis of β-amino acids, showcasing its role in producing pharmaceutical intermediates .
- Substitution Reactions : The compound acts as a triflation agent, introducing trifluoromethanesulfonyl groups into other organic molecules, which can enhance their biological activity.
Case Studies
Recent studies have demonstrated the effectiveness of this compound in catalytic processes. For instance, it has been employed in cycloaddition reactions and as an additive in various organic transformations, leading to improved yields and selectivity .
Agricultural Applications
Herbicidal Activity
Research indicates that derivatives of trifluoromethanesulfonyl anilines exhibit significant herbicidal properties. These compounds are effective against a wide range of weeds, including those that are difficult to control. For example, this compound has been identified as a potential candidate for developing safe and effective herbicides for use in paddy fields .
Safety Profile
The safety of these compounds to mammals is a critical consideration, and studies have shown that they can be designed to minimize toxicity while maximizing herbicidal efficacy .
Materials Science
Battery Technology
this compound is also being explored for its applications in advanced materials, particularly in the development of lithium-sulfur batteries. Its properties make it suitable as a solvent in electrolytes, enhancing the performance and stability of battery systems .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent in Mannich reactions | Produces β-amino acids |
| Triflation agent for substitution reactions | Enhances biological activity | |
| Agriculture | Herbicide development | Effective against difficult weeds |
| Safe for mammals | Low toxicity profiles | |
| Materials Science | Lithium-sulfur battery components | Improves performance and stability |
Mechanism of Action
The mechanism of action of N-methyl-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity and binding affinity of the compound. This property is exploited in various biochemical assays and drug development processes to modulate enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-methanesulfonylaniline: Similar structure but with a methanesulfonyl group instead of a trifluoromethanesulfonyl group.
N-methyl-4-fluoromethanesulfonylaniline: Contains a fluoromethanesulfonyl group, differing in the number of fluorine atoms.
Uniqueness
N-methyl-4-trifluoromethanesulfonylaniline is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing effects and specific molecular interactions .
Biological Activity
N-methyl-4-trifluoromethanesulfonylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, case reports, and research data.
Chemical Structure and Properties
This compound features a trifluoromethylsulfonyl group, which significantly influences its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antitumor Activity : Studies have suggested that compounds with similar structures exhibit antitumor properties by inhibiting specific cellular pathways involved in cancer cell proliferation.
- Antimicrobial Effects : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.
- Modulation of Enzymatic Activity : It is hypothesized that this compound may act as an inhibitor of certain enzymes related to cellular signaling pathways.
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth effectively, suggesting its potential utility in developing new antibiotics.
- Enzyme Inhibition : Research indicated that this compound could inhibit specific phosphatases involved in signal transduction, impacting cellular processes such as proliferation and differentiation.
Data Table: Biological Activities Summary
Q & A
Q. What role does this compound play in designing enzyme inhibitors or biochemical probes?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing binding affinity to protease active sites. Structure-Activity Relationship (SAR) studies compare trifluoromethyl-substituted analogs to optimize IC values. For example, morpholine-sulfonamide hybrids show potent inhibition of carbonic anhydrase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
